Cas no 2287331-67-1 (Methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate)

Methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate is a bicyclic compound featuring both an amine and an ester functional group, making it a versatile intermediate in organic synthesis. Its rigid norbornane scaffold provides structural stability, which can be advantageous in the design of pharmaceuticals, agrochemicals, and specialty materials. The presence of reactive sites allows for further derivatization, enabling applications in asymmetric synthesis and chiral building blocks. The compound's constrained geometry may also enhance binding affinity in medicinal chemistry applications. Its purity and well-defined stereochemistry, if specified, contribute to reproducible results in research and industrial processes.
Methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate structure
2287331-67-1 structure
Product name:Methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate
CAS No:2287331-67-1
MF:C9H15NO2
MW:169.220902681351
CID:6024732
PubChem ID:137943454

Methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate
    • 2287331-67-1
    • EN300-6731754
    • Methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate
    • Inchi: 1S/C9H15NO2/c1-12-8(11)9-3-2-6(5-9)4-7(9)10/h6-7H,2-5,10H2,1H3
    • InChI Key: GYJGDEOZPQVYNI-UHFFFAOYSA-N
    • SMILES: O(C)C(C12CCC(CC1N)C2)=O

Computed Properties

  • Exact Mass: 169.110278721g/mol
  • Monoisotopic Mass: 169.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 52.3Ų

Methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6731754-2.5g
methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate
2287331-67-1 95.0%
2.5g
$1650.0 2025-03-13
Enamine
EN300-6731754-5.0g
methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate
2287331-67-1 95.0%
5.0g
$2443.0 2025-03-13
Enamine
EN300-6731754-0.05g
methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate
2287331-67-1 95.0%
0.05g
$707.0 2025-03-13
Enamine
EN300-6731754-1.0g
methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate
2287331-67-1 95.0%
1.0g
$842.0 2025-03-13
Enamine
EN300-6731754-0.25g
methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate
2287331-67-1 95.0%
0.25g
$774.0 2025-03-13
Enamine
EN300-6731754-0.5g
methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate
2287331-67-1 95.0%
0.5g
$809.0 2025-03-13
Enamine
EN300-6731754-10.0g
methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate
2287331-67-1 95.0%
10.0g
$3622.0 2025-03-13
Enamine
EN300-6731754-0.1g
methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate
2287331-67-1 95.0%
0.1g
$741.0 2025-03-13

Additional information on Methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate

Methyl 2-Aminobicyclo[2.2.1]Heptane-1-Carboxylate: A Comprehensive Overview

The compound Methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate (CAS No: 2287331-67-1) is a bicyclic amino ester with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of bicyclic compounds, which are known for their unique structural properties and stability. The bicyclo[2.2.1]heptane framework, a key structural feature of this compound, provides a rigid and compact structure that is often exploited in drug design and material science.

Recent studies have highlighted the importance of bicyclic amino esters in the development of bioactive molecules. The presence of the amino group (-NH₂) in Methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate adds versatility to its chemical reactivity, making it a valuable intermediate in organic synthesis. The methyl ester group (-COOCH₃) further enhances its solubility and bioavailability, which are critical factors in pharmaceutical applications.

One of the most promising areas of research involving Methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate is its role in drug discovery. Scientists have explored its potential as a scaffold for developing new antibiotics, antiviral agents, and anticancer drugs. The rigid bicyclic structure allows for precise control over molecular interactions, enabling the design of highly specific therapeutic agents.

Another area of interest is the synthesis and modification of bicyclo[2.2.1]heptane derivatives for use in advanced materials. Researchers have investigated the incorporation of Methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate into polymers and nanomaterials, where its unique properties contribute to enhanced mechanical strength and thermal stability.

In terms of environmental impact, studies have shown that Methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate exhibits low toxicity and biodegradability under controlled conditions, making it a safer choice for industrial applications compared to some traditional chemicals.

Looking ahead, the continued exploration of bicyclic amino esters like Methyl 2-aminobicyclo[2.2.]heptane-1-carboxylate is expected to yield new insights into their potential uses across diverse fields such as medicine, materials science, and green chemistry.

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